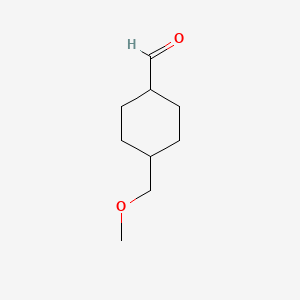
Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI): is an organic compound with the molecular formula C9H16O2 It is a cyclohexane derivative where a methoxymethyl group is attached to the fourth carbon of the cyclohexane ring, and an aldehyde group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the methoxymethyl and aldehyde groups.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Halides, amines, bases
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of cyclohexane derivatives in biological systems.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Fragrance and Flavor Industry: The compound is used in the synthesis of fragrance and flavor compounds due to its aldehyde group, which imparts a pleasant aroma.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxymethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
trans-4-(Hydroxymethyl)cyclohexanecarbaldehyde: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
trans-4-(Methoxymethyl)cyclohexanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness: Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans-(9CI) is unique due to the presence of both a methoxymethyl group and an aldehyde group on the cyclohexane ring
Properties
CAS No. |
151749-94-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.225 |
IUPAC Name |
4-(methoxymethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-11-7-9-4-2-8(6-10)3-5-9/h6,8-9H,2-5,7H2,1H3 |
InChI Key |
WJCJDTFMWRKQDF-UHFFFAOYSA-N |
SMILES |
COCC1CCC(CC1)C=O |
Synonyms |
Cyclohexanecarboxaldehyde, 4-(methoxymethyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(1,3,4-trimethylcyclopentyl)oxy]- (9CI)](/img/new.no-structure.jpg)
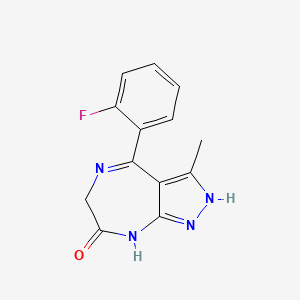
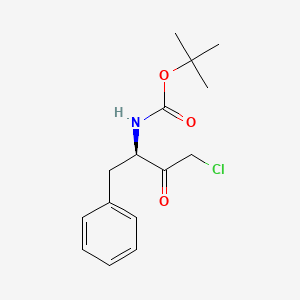
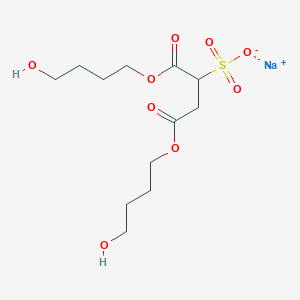
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)
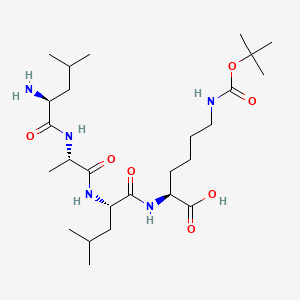
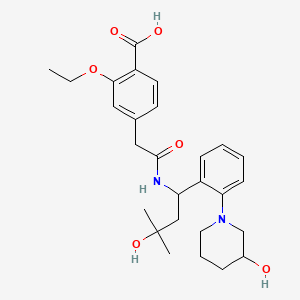
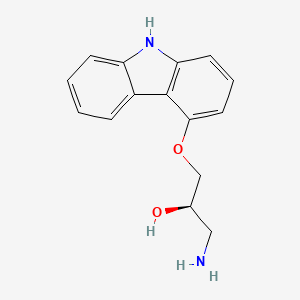
![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)
